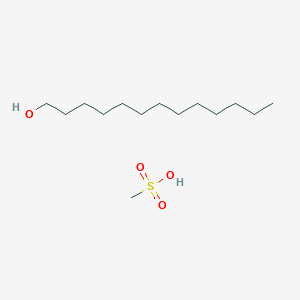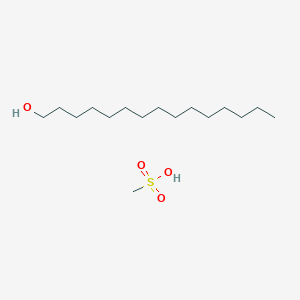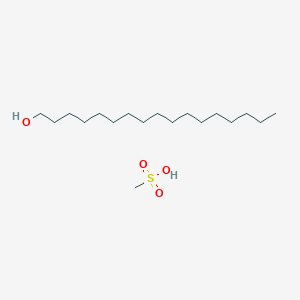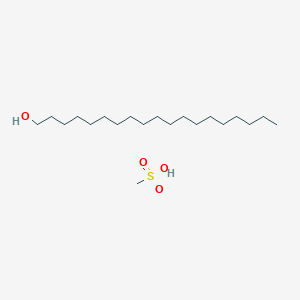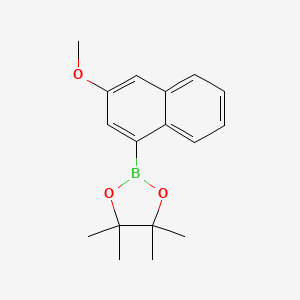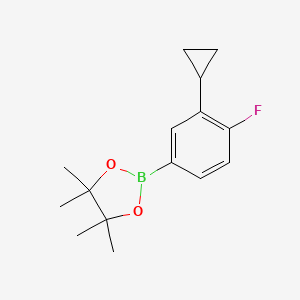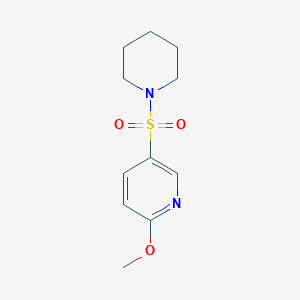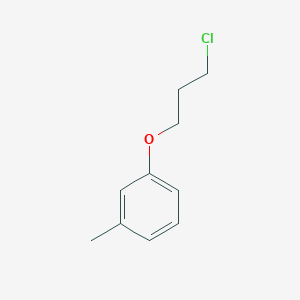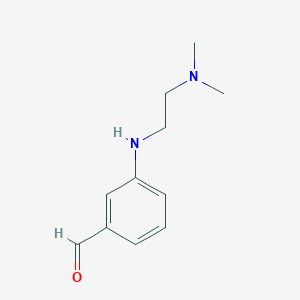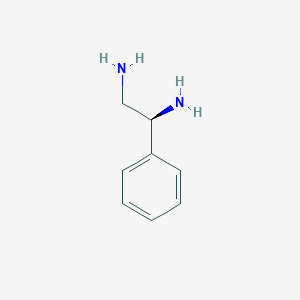
(S)-1-Phenylethane-1,2-diamine
Übersicht
Beschreibung
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include multi-step organic synthesis and requires knowledge of reaction mechanisms .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bond lengths and angles between these atoms .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It’s important to understand the reactivity of the compound and how it interacts with other chemicals .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .Wissenschaftliche Forschungsanwendungen
Photoredox Catalysis
(S)-1-Phenylethane-1,2-diamine has been utilized in a metal-free approach to synthesize 1,2-diamines using reductive coupling reactions of various imines. Perylene, an aromatic hydrocarbon, was used as a photoredox catalyst under visible light irradiation, leading to almost complete conversion of the imines and the formation of corresponding 1,2-diamines in good yields (Okamoto, Ariki, Tsujioka, & Sudo, 2017).
Metal-catalyzed Diamination
This compound plays a significant role in metal-catalyzed 1,2-diamination reactions. These reactions are key to synthesizing natural products with interesting biological activities and in many important pharmaceutical agents. Chiral 1,2-diamines, like (S)-1-Phenylethane-1,2-diamine, are widely used in asymmetric synthesis and catalysis (Cardona & Goti, 2009).
Conformational Analysis in Coordination Chemistry
(S)-1-Phenylethane-1,2-diamine has been used in the conformational analysis of coordination compounds, particularly in diamagnetic complexes. This compound provides a platform for studying the geometrical structures and configurations of such complexes (Hawkins & McEniery, 1978).
Synthesis of N-Heterocycles
This compound is instrumental in the synthesis of various N-heterocycles. A stereotunable three-component domino strategy involving cyclohexane-1,2-diamine, among others, was developed for synthesizing benzothiophene-fused polycycles and eight-membered N-heterocycles (Deng, Yu, Zhang, & Meng, 2021).
Application in Photophysical Studies
This compound also finds applications in the study of photophysical properties. Salen-type Schiff bases derived from different diamine bridges, including 1,2-phenylenediamine, have been studied for their fluorescence quantum yields and absorption/emission spectra in the visible region (Cheng, Wei, Ma, Zhou, & Xiang, 2013).
Asymmetric Synthesis
In asymmetric synthesis, (S)-1-Phenylethane-1,2-diamine is used for the enantioselective reduction of acetophenone, yielding optically active 1-phenylethanol. Such processes are crucial in the synthesis of chiral compounds (八尋 & 伊藤, 1986).
Chiral Solvating Agent
It has been employed as a chiral solvating agent in the 1H NMR analysis of chiral carboxylic acids. This application is pivotal in determining the enantiomeric purity of these acids (Fulwood & Parker, 1994).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1S)-1-phenylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,6,9-10H2/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVBQABBEKLFIN-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CN)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Phenylethane-1,2-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



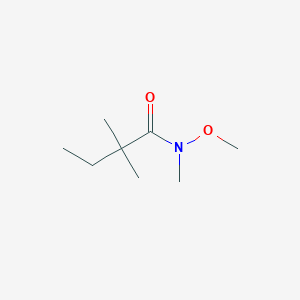
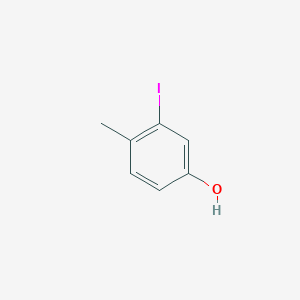
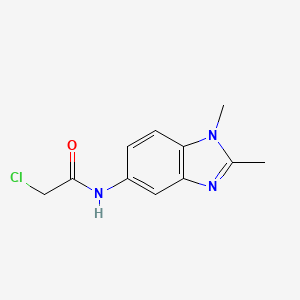
![4-Chlorofuro[3,2-C]quinoline](/img/structure/B3147603.png)
